![molecular formula C22H26N2O3 B2375575 2-(4-ethoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide CAS No. 941918-64-5](/img/structure/B2375575.png)
2-(4-ethoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide, also known as EPPA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. EPPA belongs to the class of piperidine derivatives and has been found to exhibit significant pharmacological properties.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Acetochlor and similar chloroacetamide herbicides have been extensively studied for their metabolism in human and rat liver microsomes. These studies offer insights into the metabolic pathways that could be relevant for understanding the biotransformation of structurally related compounds. Specifically, the metabolism of acetochlor to various metabolites involves complex pathways that might share similarities with those of 2-(4-ethoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide, offering a basis for exploring potential toxicological and environmental impacts (Coleman et al., 2000).
Radiosynthesis of Chloroacetanilide Herbicides
The synthesis and labeling of acetochlor for studies on its metabolism and mode of action demonstrate the utility of synthetic and analytical techniques in investigating the behavior of herbicide compounds. These methodologies could be adapted for studying the distribution, metabolism, and potential effects of related acetamide derivatives in biological systems (Latli & Casida, 1995).
Synthesis and Biological Activity of Acetamide Derivatives
The design, synthesis, and biological evaluation of acetamide derivatives for inhibitory activity against specific targets, such as protein tyrosine phosphatase 1B (PTP1B), illustrate the potential therapeutic applications of these compounds. Similar approaches could be employed to assess the biological activities of 2-(4-ethoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide and related molecules (Saxena et al., 2009).
Chemoselective Acetylation in Drug Synthesis
Studies on the chemoselective acetylation of aminophenols, aiming at synthesizing intermediates for antimalarial drugs, underscore the significance of acetamide functionalities in drug development processes. This research highlights the relevance of synthetic strategies in creating intermediates and active pharmaceutical ingredients that could encompass compounds like 2-(4-ethoxyphenyl)-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)acetamide (Magadum & Yadav, 2018).
Mechanism of Action
Target of Action
A structurally similar compound, apixaban, is known to inhibit blood coagulation factor xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting.
Mode of Action
Based on the similarity to apixaban, it can be hypothesized that it might interact with its target (possibly factor xa) by binding to it, thereby inhibiting its function . This interaction could lead to changes in the physiological processes controlled by the target, such as blood coagulation.
Biochemical Pathways
If the compound acts similarly to apixaban, it would affect the coagulation cascade by inhibiting factor Xa . This inhibition could disrupt the formation of blood clots, impacting hemostasis and potentially providing anticoagulant effects.
Result of Action
If the compound acts similarly to apixaban, its action could result in the prevention of blood clot formation by inhibiting factor Xa . This could potentially lead to anticoagulant effects at the molecular and cellular levels.
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-27-19-10-7-17(8-11-19)15-21(25)23-18-9-12-20(16(2)14-18)24-13-5-4-6-22(24)26/h7-12,14H,3-6,13,15H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPIXUWSKWMHOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide |
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